Cas no 868969-93-1 (N-(4-nitrophenyl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(4-nitrophenyl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-nitrophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- SR-01000016336-1
- F1835-0409
- AKOS024612907
- N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- SR-01000016336
- 868969-93-1
- N-(4-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- AB00676350-01
- N-(4-nitrophenyl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
-
- インチ: 1S/C18H13N7O3S/c26-16(20-13-1-3-14(4-2-13)25(27)28)11-29-17-6-5-15-21-22-18(24(15)23-17)12-7-9-19-10-8-12/h1-10H,11H2,(H,20,26)
- InChIKey: FAZNLGFTQDKADJ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C([N+]([O-])=O)C=C1)(=O)CSC1=NN2C(C3=CC=NC=C3)=NN=C2C=C1
計算された属性
- 精确分子量: 407.08005848g/mol
- 同位素质量: 407.08005848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 578
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 156Ų
- XLogP3: 1.9
N-(4-nitrophenyl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0409-3mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868969-93-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0409-20mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868969-93-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1835-0409-50mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868969-93-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1835-0409-5mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868969-93-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0409-5μmol |
N-(4-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868969-93-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0409-4mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868969-93-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1835-0409-2mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868969-93-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1835-0409-2μmol |
N-(4-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868969-93-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1835-0409-1mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868969-93-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1835-0409-30mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868969-93-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-(4-nitrophenyl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
N-(4-nitrophenyl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報
Recent Advances in the Study of N-(4-nitrophenyl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS: 868969-93-1)
The compound N-(4-nitrophenyl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS: 868969-93-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, which are critical in the regulation of cellular proliferation and survival. The unique structural features of this molecule, including the pyridinyl and triazolopyridazine moieties, contribute to its high binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the precise interactions between the compound and its biological targets.
In vitro and in vivo studies have demonstrated promising results, particularly in the context of oncology. For instance, the compound has shown significant efficacy in inhibiting tumor growth in xenograft models, with minimal off-target effects. These findings suggest its potential as a lead candidate for the development of novel anticancer therapies. Additionally, recent pharmacokinetic studies have provided insights into the compound's absorption, distribution, metabolism, and excretion (ADME) properties, further supporting its therapeutic potential.
Despite these advancements, challenges remain in optimizing the compound's bioavailability and reducing potential toxicity. Ongoing research is focused on structural modifications to enhance its pharmacokinetic profile while maintaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, N-(4-nitrophenyl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide represents a promising scaffold for drug development, with its unique chemical structure and potent biological activity. Continued research in this area holds the potential to yield innovative therapeutic solutions for unmet medical needs.
868969-93-1 (N-(4-nitrophenyl)-2-{3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide) Related Products
- 2228737-59-3(tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate)
- 1805908-35-3(2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid)
- 896707-81-6(3-2-(pyrrolidin-1-yl)ethyl-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one)
- 2138041-54-8(1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)
- 464221-85-0(2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile)
- 444152-89-0(<br>N-(5-Chloro-2-methoxy-phenyl)-2-(3,5-diphenyl-[1,2,4]triazol-1-yl)-acetamid e)
- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)
- 1804848-16-5(Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate)
- 90554-82-8(2,4-Hexadienoyl chloride)
- 2171950-07-3(3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)




